1-Methyl-4-phenyl-5-aminopyrazole
Overview
Description
1-Methyl-4-phenyl-5-aminopyrazole is an organic compound belonging to the pyrazole family It is characterized by a five-membered ring structure containing two nitrogen atoms and three carbon atoms
Mechanism of Action
Target of Action
1-Methyl-4-phenyl-5-aminopyrazole is a pyrazole derivative, a class of compounds known for their diverse pharmacological effects . Pyrazole derivatives are advantageous frameworks that provide useful ligands for receptors or enzymes . .
Mode of Action
Pyrazole derivatives are known to interact with their targets, leading to changes that result in their pharmacological effects . For instance, some pyrazole derivatives have been found to inhibit enzymes such as p38MAPK and COX .
Biochemical Pathways
Pyrazole derivatives are known to affect various biochemical pathways due to their interaction with different targets .
Result of Action
Pyrazole derivatives are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely, influencing the reactivity of the compound and potentially impacting its role in biochemical reactions .
Cellular Effects
Related pyrazole compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrazole compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-phenyl-5-aminopyrazole can be synthesized through several methods. One common approach involves the condensation of β-ketonitriles with hydrazines. This reaction typically proceeds smoothly under mild conditions to yield the desired aminopyrazole . Another method involves the cyclization of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes .
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. These methods may include the use of catalytic systems, such as ruthenium-catalyzed hydrogen transfer reactions, to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-phenyl-5-aminopyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different substituted pyrazoles.
Substitution: The amino group at the 5-position allows for nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Bromine or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Aryl halides in the presence of a base such as potassium carbonate.
Major Products:
Oxidation: Pyrazole derivatives with various functional groups.
Reduction: Substituted pyrazoles.
Substitution: Arylated pyrazoles.
Scientific Research Applications
1-Methyl-4-phenyl-5-aminopyrazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Methyl-4-phenyl-5-aminopyrazole can be compared with other similar compounds, such as:
5-Amino-1-phenylpyrazole: Similar structure but lacks the methyl group at the 1-position.
4-Amino-1-methylpyrazole: Similar structure but lacks the phenyl group at the 4-position.
5-Amino-3-methylpyrazole: Similar structure but has a different substitution pattern.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-4-phenylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-13-10(11)9(7-12-13)8-5-3-2-4-6-8/h2-7H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQCXVQVDKKHAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374978 | |
Record name | 1-Methyl-4-phenyl-5-aminopyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30823-52-0 | |
Record name | 1-Methyl-4-phenyl-1H-pyrazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30823-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-4-phenyl-5-aminopyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-4-phenyl-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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